3,7-Dinitro-5-oxophenothiazine is a chemical compound with the molecular formula and a molecular weight of approximately 305.27 g/mol. It is classified under the category of phenothiazine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. This compound is particularly notable for its nitro and oxo functional groups, which contribute to its reactivity and potential applications in various scientific fields .
The synthesis of 3,7-dinitro-5-oxophenothiazine can be approached through several methods. One common method involves the nitration of phenothiazine derivatives to introduce nitro groups at the 3 and 7 positions, followed by oxidation to form the oxo group at the 5 position. The technical details of this synthesis typically include:
The synthesis process must be carefully monitored to yield high purity and desired structural integrity of the final product .
The molecular structure of 3,7-dinitro-5-oxophenothiazine can be represented as follows:
InChI=1S/C12H7N3O5S/c16-14(17)7-1-3-9-11(5-7)21(20)12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H
C1=CC2=C(C=C1C(=O)N=C2N(C=N1)C(=O)C(=O)N1C(=O)C2=N1)C(=O)N=C2
This structure highlights the arrangement of atoms and functional groups that contribute to its chemical properties and reactivity .
3,7-Dinitro-5-oxophenothiazine participates in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding these reactions often involve specific catalysts or reaction conditions that facilitate the desired transformations while minimizing side reactions .
The mechanism of action for 3,7-dinitro-5-oxophenothiazine is primarily associated with its interaction with biological macromolecules. It is believed that:
These interactions can lead to cytotoxic effects on rapidly dividing cells, making it a candidate for further investigation in cancer research .
Relevant data indicates that these properties significantly influence its handling and application in laboratory settings .
3,7-Dinitro-5-oxophenothiazine has several scientific applications:
These applications highlight the compound's versatility in research and potential therapeutic uses .
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.:
CAS No.: 80751-52-6
CAS No.: